molecular formula C26H19ClN6O3 B292834 N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide

N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide

Cat. No. B292834
M. Wt: 498.9 g/mol
InChI Key: MZTZKWAPHBAUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide, also known as CDK9 inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CDK9 is a protein kinase that plays a crucial role in transcriptional regulation and cell cycle progression. Inhibition of CDK9 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor works by inhibiting the activity of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide, which is a protein kinase that plays a crucial role in transcriptional regulation and cell cycle progression. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide is required for the activation of RNA polymerase II, which is responsible for the transcription of genes involved in cell proliferation and survival. Inhibition of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide leads to the downregulation of these genes, which induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to inhibit the replication of viral infections, such as HIV and hepatitis B. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable tool for studying the role of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide in transcriptional regulation and cell cycle progression. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has also been shown to have minimal toxicity to normal cells and tissues, making it a safe tool for studying the effects of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibition in vivo.
One limitation of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor is its specificity. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor may also inhibit other kinases that play a role in transcriptional regulation and cell cycle progression, leading to off-target effects. Therefore, it is important to carefully design experiments to ensure that the observed effects are due to N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibition and not off-target effects.

Future Directions

For N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor include the development of more potent and specific inhibitors and the evaluation of combination therapies with other cancer drugs.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor involves the reaction of 3-chloroaniline, 2-acetylpyridine, and cyanoacetic acid hydrazide in the presence of a catalyst. The reaction produces the intermediate compound, which is then treated with diphenylphosphoryl azide to form the final product. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide inhibitor has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

properties

Molecular Formula

C26H19ClN6O3

Molecular Weight

498.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]urea

InChI

InChI=1S/C26H19ClN6O3/c27-19-12-7-13-20(14-19)29-26(36)31-30-22(34)16-33-25(35)21(15-28)23(17-8-3-1-4-9-17)24(32-33)18-10-5-2-6-11-18/h1-14H,16H2,(H,30,34)(H2,29,31,36)

InChI Key

MZTZKWAPHBAUAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=CC=C4)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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